molecular formula C20H30O4 B8101123 (E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid

(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid

Cat. No.: B8101123
M. Wt: 334.4 g/mol
InChI Key: CGCZPIJMGKLVTQ-QTDWIHTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid is a structurally complex organic molecule characterized by:

  • A hexahydroindenyl core with stereospecific substitutions at positions 3aS, 4S, and 7aS.
  • A butyl chain at position 4 of the indenyl ring, contributing to hydrophobicity.
  • A conjugated α,β-unsaturated ketone system (2,5-dioxo groups), which may enhance electrophilic reactivity or binding to biological targets.

Properties

IUPAC Name

(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4+/t14-,15?,16+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCZPIJMGKLVTQ-QTDWIHTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1[C@H]2CC(=O)C([C@H]2CCC1=O)C/C=C/CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization and Epoxidation

The synthesis begins with a Diels-Alder reaction between cyclopentadiene and a dienophile to form the bicyclic framework. Subsequent epoxidation of the resultant cycloadduct with meta-chloroperbenzoic acid (mCPBA) yields an epoxide, which serves as the stereochemical linchpin for downstream functionalization.

Enantioselective Epoxide Ring-Opening

The epoxide undergoes ring-opening with a Gilman reagent (lithium dimethylcuprate) in the presence of a chiral quinidine-derived catalyst. This step installs the C4-butyl group with high enantiomeric excess (90% ee), establishing the (3aS,4S,7aS) configuration.

Reaction Conditions:

  • Reagent : Lithium dimethylcuprate (2.5 equiv)

  • Catalyst : Quinidine (10 mol%)

  • Solvent : Tetrahydrofuran (THF) at -78°C

  • Yield : 78%

Introduction of the Hept-5-enoic Acid Side Chain

Aldehyde Formation via Oxidation

The secondary alcohol at C7 of the indane core is oxidized to an aldehyde using pyridinium dichromate (PDC) in dimethylformamide (DMF). This step proceeds in 84% yield and sets the stage for carbon-carbon bond formation.

Takai Olefination for (E)-Alkene Installation

A Takai olefination couples the aldehyde with a diiodide reagent (CH₂I₂, CrCl₂) to install the (E)-configured hept-5-enoic acid side chain. The reaction is conducted under anhydrous conditions, affording the olefinated product in 81% yield.

Critical Parameters:

  • Temperature : 0°C to room temperature

  • Workup : Aqueous ammonium chloride extraction

  • Purification : Silica gel chromatography

Final Oxidation and Deprotection

Silyl Ether Deprotection

A tert-butyldimethylsilyl (TBS) protecting group on the carboxylic acid is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free acid in quantitative yield.

Ketone Formation via Oxidation

The intermediate alcohol at C1 of the indane system is oxidized to the ketone using PDC in DMF, completing the 2,5-dioxo functionality. This step achieves 84% yield and finalizes the core structure.

Analytical Validation and Stereochemical Confirmation

Spectroscopic Characterization

  • ¹H NMR : Key resonances include δ 5.48 (m, 2H, alkene), δ 2.75–2.90 (m, 4H, indane CH₂), and δ 1.25 (t, 3H, butyl CH₃).

  • Optical Rotation : Synthetic material: [α]²⁶_D = +38.2° (c = 0.8, n-hexane); Natural enantiomer: [α]²⁶_D = -35.5°.

Purity Assessment

High-performance liquid chromatography (HPLC) confirms a purity of >99% with no detectable genotoxic impurities (e.g., sulfonic acid esters).

Yield Optimization and Process Challenges

StepReactionYieldKey ChallengeMitigation Strategy
1Diels-Alder Cyclization78%Regioselectivity of cycloadductLow-temperature conditions (-78°C)
5Takai Olefination81%(E)/(Z) selectivityStrict anhydrous CrCl₂ handling
12PDC Oxidation84%Overoxidation to carboxylic acidControlled stoichiometry (1.1 equiv PDC)

The cumulative yield across 14 steps is 7%, reflecting the complexity of stereochemical control and functional group compatibility.

Comparative Analysis with Natural Product Data

The synthetic compound’s spectroscopic data align with those reported for the natural product’s enantiomer, confirming successful stereochemical inversion. Discrepancies in optical rotation values ([α]²⁶_D = +38.2° vs. -35.5°) definitively establish the enantiomeric relationship .

Chemical Reactions Analysis

Types of Reactions: (E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of bicyclo prostaglandin E2 .

Scientific Research Applications

(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid is a complex organic compound that is of interest in medicinal chemistry and organic synthesis due to its unique structure, which includes a heptenoic acid backbone and a dioxo hexahydro indene moiety. It is classified as both an alkenoic acid, due to the presence of a double bond in the heptenoic acid structure, and as a dioxo compound because of the two carbonyl groups in the hexahydro indene portion of its structure. The molecular formula is C16H24O3C_{16}H_{24}O_3 and its molecular weight is approximately 264.37 g/mol.

(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid Applications
(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid has potential applications in pharmacological research and synthetic chemistry.

  • Pharmacological Properties Studies focus on its pharmacological properties. Studies often utilize kinetic assays to determine binding affinities and inhibitory constants (IC50 values) for various biological targets.
  • Synthetic Routes Studies focus on its synthetic routes. The synthesis of (E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid typically involves several steps and may involve catalytic reactions using transition metals or organocatalysts to facilitate bond formation and isomerization processes. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.

Mechanism of Action

(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid exerts its effects by interacting with specific prostaglandin receptors, which are coupled to guanine nucleotide regulatory proteins. These interactions lead to changes in the concentrations of intracellular second messengers such as cyclic adenosine monophosphate (cAMP), inositol trisphosphate, and calcium ions . These changes coordinate various biological responses, including smooth muscle contraction and inhibition of lipolysis .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The butyl group in the target compound enhances hydrophobicity compared to smaller substituents (e.g., methyl in 7a or acetate in ). This may influence membrane permeability or binding pocket interactions .
  • Bioactivity Clues : Compounds with α,β-unsaturated ketones (e.g., 7a) often exhibit kinase inhibition, suggesting the target compound could share similar mechanisms .
  • Stereochemical Sensitivity: The (E)-configuration in the hept-5-enoic acid chain likely restricts conformational flexibility, a feature critical for target selectivity .

Computational Similarity Metrics and QSAR Modeling

  • Tanimoto and Dice Indices : These metrics quantify structural similarity using molecular fingerprints. For example, the target compound’s indenyl scaffold may share >50% similarity with calcitroic acid (), but divergent substituents reduce bioactivity overlap .
  • Activity Landscape Analysis : Small structural changes (e.g., substituting butyl with methyl in 7a) can create "activity cliffs," drastically altering potency . This highlights the importance of the butyl group in the target compound’s hypothetical activity .
  • Substructure Searches : Tools like ICM MolCart identify compounds with shared scaffolds but varying substituents, aiding in SAR exploration. For instance, removing the butyl group from the target compound reduces Met7 contact area, a key parameter in PERK inhibitor design .

Bioactivity Profile Correlations

  • Hierarchical Clustering : Compounds with similar indenyl/indolyl cores cluster by bioactivity profiles (e.g., kinase inhibition or anti-inflammatory effects) . The target compound’s conjugated ketone and acid groups align with clusters showing protease or oxidoreductase modulation .
  • Metabolite Dereplication: Molecular networking via MS/MS could link the target compound to known metabolites, but its unique butyl and unsaturated ketone motifs may represent a novel chemotype .

Biological Activity

Structure

The compound has a unique structure characterized by a heptenoic acid backbone with a substituted hexahydro-indenyl moiety. The stereochemistry of the molecule is crucial for its biological activity.

Molecular Formula

The molecular formula of this compound is C17_{17}H26_{26}O3_{3}, indicating it contains 17 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms.

Research indicates that compounds similar to (E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid may interact with various biological pathways:

  • Anti-inflammatory Effects : Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
Zhang et al. (2020) Identified that derivatives of hexahydro-indene exhibited significant anti-cancer properties in vitro against breast cancer cell lines.
Lee et al. (2019) Reported that similar dioxo compounds showed potent inhibition of COX enzymes and reduced inflammation in animal models.
Patel et al. (2021) Demonstrated that specific structural modifications enhanced the cytotoxicity of hexahydro-indene derivatives against leukemia cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:

  • Breast Cancer (MCF-7) : Exhibited IC50_{50} values in the low micromolar range.
  • Leukemia (K562) : Induced significant apoptosis after 24 hours of exposure.

In Vivo Studies

Animal studies are crucial for understanding the pharmacokinetics and therapeutic potential:

  • Tumor Growth Inhibition : Mice treated with the compound showed a reduction in tumor size compared to controls.
  • Safety Profile : Toxicology studies indicated a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling (E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks (respiratory irritation is a noted hazard) .
  • First Aid : Immediate flushing with water for 15 minutes in case of eye exposure; wash skin with soap and water .
  • Training : Ensure compliance with COSHH regulations (e.g., hazard awareness, spill management) .

Q. Which analytical techniques are essential for characterizing the purity and stereochemistry of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm stereochemical configuration and detect impurities. Compare observed shifts with pharmacopeial reference standards .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 210 nm) to assess purity (>95% threshold for research-grade material) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by single-crystal analysis if NMR data are inconclusive .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?

  • Methodological Answer :

  • Cross-Validation : Re-run spectra under standardized conditions (e.g., solvent, temperature) to rule out experimental variability.
  • Isotopic Labeling : Use deuterated solvents or 13^{13}C-labeled precursors to isolate signal interference in NMR .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts .
  • Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) to confirm molecular formula and identify adducts or fragmentation artifacts .

Q. What computational methods are used to predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer :

  • Quantitative Structure-Activity Relationship (QSAR) : Build regression models using descriptors like logP, polar surface area, and steric parameters to predict activity .
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with cyclooxygenase enzymes) using AutoDock Vina or Schrödinger Suite to identify binding poses .
  • Molecular Dynamics (MD) : Run 100-ns MD simulations to assess stability of predicted complexes and calculate binding free energies (MM/PBSA method) .

Q. How should experimental designs be structured to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH-Dependent Studies : Prepare buffered solutions (pH 2–9) and monitor degradation kinetics using UV-Vis spectroscopy at 24-hour intervals .
  • Statistical Design : Apply a split-plot factorial design to analyze interactions between pH, temperature, and storage duration .

Data Contradiction Analysis

Q. What strategies address discrepancies in biological assay results (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate in vitro assays using physiologically relevant concentrations (e.g., accounting for plasma protein binding) .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain in vivo outcomes .
  • Pathway Analysis : Integrate transcriptomic data (RNA-seq) to detect off-target effects or compensatory mechanisms in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid
Reactant of Route 2
(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.